1-(4-bromophenyl)-2-((5-((2-isopropyl-5-methylphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-2-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26BrN3O2S/c1-18(2)23-14-9-19(3)15-25(23)33-16-26-29-30-27(31(26)22-7-5-4-6-8-22)34-17-24(32)20-10-12-21(28)13-11-20/h4-15,18H,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLKHVSGKLZUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-bromophenyl)-2-((5-((2-isopropyl-5-methylphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on recent studies.
Synthesis of the Compound
The synthesis of the compound involves several steps, typically starting from readily available precursors. The key steps include:
- Formation of the Triazole Moiety : The triazole ring is synthesized through a click chemistry approach, involving the reaction of azides with alkynes.
- Thioether Formation : The introduction of the thioether linkage enhances biological activity by improving solubility and bioavailability.
- Final Coupling : The final product is obtained through coupling reactions that yield the desired triazole-thioether structure.
The overall synthetic pathway can be summarized as follows:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The biological evaluation includes:
- Cell Line Testing : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The results are summarized in Table 1.
| Cell Line | IC50 (μM) | Comparison Standard |
|---|---|---|
| MCF-7 | 1.1 | Doxorubicin |
| HCT-116 | 2.6 | 5-Fluorouracil |
| HepG2 | 1.4 | Pemetrexed |
The compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, indicating its potential as a more effective treatment option.
The anticancer activity is primarily attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The compound's ability to inhibit TS was confirmed through enzymatic assays, showing IC50 values ranging from 1.95 to 4.24 μM, which are competitive with established TS inhibitors like Pemetrexed (IC50 = 7.26 μM) .
Antimicrobial Activity
In addition to its anticancer properties, the compound also exhibits antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. Table 2 summarizes the antimicrobial efficacy.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
These results indicate that the compound has significant potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models have shown promising results in reducing tumor size and improving survival rates when treated with this compound compared to control groups.
- Combination Therapy : Preliminary studies suggest that combining this compound with existing chemotherapy drugs may enhance therapeutic outcomes while reducing side effects.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 1-(4-bromophenyl)-2-((5-((2-isopropyl-5-methylphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 1.1 |
| Compound B | HCT-116 (colon cancer) | 2.6 |
| Compound C | HepG2 (liver cancer) | 1.4 |
These results suggest that the compound may also possess similar anticancer activity due to the presence of the triazole ring, which is often associated with enhanced biological activity through interactions with multiple targets within cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . The presence of the triazole ring and other functional groups may contribute to its effectiveness against various microbial strains. Studies have shown that compounds with similar structures exhibit significant antimicrobial activity, indicating that 1-(4-bromophenyl)-2-((5-((2-isopropyl-5-methylphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone could be effective against bacterial and fungal pathogens .
Study on Anticancer Activity
A notable study evaluated the anticancer properties of various derivatives of triazole compounds, including those structurally related to 1-(4-bromophenyl)-2-((5-((2-isopropyl-5-methylphenoxy)methyl)-4-phenyltiazole). The study demonstrated that these derivatives exhibited significant antiproliferative activity across several cancer cell lines, suggesting a promising avenue for further research into their therapeutic applications .
Study on Antimicrobial Efficacy
Another research effort focused on assessing the antimicrobial activity of triazole derivatives. The findings indicated that certain modifications to the triazole structure enhanced antimicrobial efficacy against specific bacterial strains. This suggests that further optimization of the compound could lead to more effective antimicrobial agents .
Comparison with Similar Compounds
Structural Influence on Physicochemical Properties
- Lipophilicity: The target compound’s 2-isopropyl-5-methylphenoxy group significantly increases lipophilicity compared to simpler derivatives like the 5-methyl-triazole analog . This property may enhance membrane permeability in biological systems.
- Electronic Effects : Electron-withdrawing groups (e.g., bromine) stabilize the triazole ring, while electron-donating groups (e.g., methoxy in ) modulate reactivity .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can intermediates be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with brominated aromatic precursors (e.g., 4-bromophenyl derivatives) and functionalizing triazole rings. For example, alkylation using bromoacetophenone analogs (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) under reflux conditions with sodium ethoxide facilitates thioether bond formation . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratios for triazine coupling) and solvent selection (e.g., ethanol for recrystallization) to improve yields above 90% .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H NMR : Used to verify substituent positions (e.g., aromatic protons at δ 7.99–8.01 ppm for bromophenyl groups) and alkyl chain integration (e.g., methylene signals at δ 4.75 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight via peaks such as m/z 282 (M+1) for brominated intermediates .
- X-ray Crystallography : Resolves bond angles (e.g., β = 91.559° in monoclinic systems) and unit cell parameters (e.g., a = 6.0686 Å) for solid-state conformation .
Q. How can purification challenges be addressed post-synthesis?
Methodological Answer: Recrystallization in ethanol or methanol is standard, but gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) may resolve co-eluting triazole byproducts. Purity >95% is achievable via repeated washing with H₂O to remove unreacted salts .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
Methodological Answer: Enantioselective allylation or halocyclization using chiral catalysts (e.g., (S,S,R)-configured isoxazolidin-2-yl methanones) can induce stereochemistry. Reaction conditions (e.g., −20°C for bromocyclization) and chiral auxiliaries (e.g., trifluoromethylphenyl groups) improve enantiomeric excess (>90%) .
Q. What computational methods are suitable for predicting electronic properties?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These models predict reactivity toward electrophiles (e.g., bromine substitution sites) and correlate with experimental UV-Vis spectra (e.g., λmax ≈ 270 nm) .
Q. How do substituents (e.g., isopropyl vs. methyl groups) affect thermodynamic stability?
Methodological Answer: Comparative studies using Differential Scanning Calorimetry (DSC) show bulky substituents (e.g., isopropyl) increase melting points (ΔT ≈ 20°C) due to enhanced van der Waals interactions. Solubility in polar solvents decreases by ~40% with hydrophobic groups .
Q. What strategies resolve contradictions in crystallographic data for polymorphic forms?
Methodological Answer: High-resolution single-crystal XRD (e.g., P21/c space group identification) combined with Hirshfeld surface analysis distinguishes polymorphs. For example, β-angle deviations >1° between monoclinic and orthorhombic systems indicate packing differences .
Q. How can reaction conditions be optimized to minimize triazole ring decomposition?
Methodological Answer: Controlled heating (reflux <5 hours) and inert atmospheres (N₂/Ar) prevent oxidative degradation. Kinetic monitoring via in-situ IR spectroscopy (e.g., C=N stretch at 1600 cm⁻¹) ensures triazole integrity during alkylation .
Methodological Design & Data Analysis
Q. How to design a study comparing bioactivity of analogs with varying aryl groups?
Methodological Answer: Use a factorial design varying substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) while keeping the triazole-thioether core constant. Biological assays (e.g., IC50 measurements) paired with QSAR models identify substituent electronic effects (Hammett σ values) on activity .
Q. What statistical approaches validate reproducibility in multi-step syntheses?
Methodological Answer: Apply ANOVA to batch yield data (n ≥ 3 replicates) and control charts for critical parameters (e.g., pH, temperature). Residual analysis identifies outlier reactions caused by moisture sensitivity in bromo intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
